molecular formula C4H6N2O B1335596 (1H-Pyrazol-3-yl)methanol CAS No. 23585-49-1

(1H-Pyrazol-3-yl)methanol

Cat. No.: B1335596
CAS No.: 23585-49-1
M. Wt: 98.1 g/mol
InChI Key: UIEABCXJWANXFS-UHFFFAOYSA-N
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Description

“(1H-Pyrazol-3-yl)methanol” is a chemical compound with the molecular formula C4H6N2O and a molecular weight of 98.1 . It is a member of the pyrazole family, a group of compounds containing a five-membered aromatic ring with two nitrogen atoms .


Synthesis Analysis

The synthesis of pyrazole-based ligands, such as “this compound”, has been achieved through various methods. One approach involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Another strategy includes multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring attached to a methanol group. The pyrazole ring is a five-membered aromatic ring with two nitrogen atoms . Advanced NMR spectroscopy techniques such as 1H-13C HMBC, 1H-13C HSQC, 1H-13C H2BC, 1H-15N HMBC, 1H-15N LR-HSQMBC, 1H-1H TOCSY, 1H-1H COSY, 1H-1H NOESY and 1,1-ADEQUATE experiments can provide key information in the establishment of structural assignments .


Physical and Chemical Properties Analysis

“this compound” has a melting point of 184-185 °C, a boiling point of 137-140 °C (at 0.5 Torr pressure), and a density of 1.225 g/cm3 at 25 °C. It is a solid at room temperature and has an off-white color. Its pKa is predicted to be 13.59±0.10 .

Scientific Research Applications

1. Supramolecular Chemistry

The compound has been utilized in the synthesis of a triple-stranded helical supramolecular complex, specifically in the formation of {[Ru(py-pz)3]2Cu3}(ClO4) which involves a reaction with ruthenium and copper in methanol. This synthesis highlights its potential in creating complex molecular architectures (Lam et al., 1997).

2. Coordination Chemistry

The compound has been used in the formation of η5 and η6 - cyclic π-perimeter hydrocarbon platinum group metal complexes. It involves the reaction of 4-{(3-(pyridine-2-yl) 1H-pyrazole-1-yl}methyl benzonitrile with ruthenium and other metals, showcasing its role in the development of diverse metal complexes (Sairem et al., 2012).

3. Synthetic Organic Chemistry

(1H-Pyrazol-3-yl)methanol has been used in the eco-friendly synthesis of heterocyclic pyrazolic carboxylic α-amino esters. This application is significant for the production of new active biomolecules, showcasing the compound's versatility in organic synthesis (Mabrouk et al., 2020).

4. Crystallography and Material Science

The synthesis and characterization of pyrazole derivatives, including this compound, are critical for applications in pharmaceuticals and agrochemicals. The compound's role in the formation of single crystals for material science applications is notable (Vyas et al., 2012).

5. Molecular Chemistry

The compound has been studied for its potential in forming cooperative N–H···N, N–H···O, and O–H···N bonded molecular dimers. These dimers are significant for understanding intermolecular interactions and the design of new molecular structures (Zheng et al., 2010).

6. Green Chemistry

It has been used in the eco-friendly synthesis of methanol from carbon dioxide, demonstrating the compound's role in sustainable chemical processes (Ribeiro et al., 2017).

7. Extraction Chemistry

This compound derivatives have been utilized in selective liquid-liquid extraction of metals like iron and cadmium, indicating its application in separation science and technology (Lamsayah et al., 2015).

Safety and Hazards

“(1H-Pyrazol-3-yl)methanol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed, causes skin irritation and serious eye irritation, and may cause respiratory irritation .

Future Directions

Pyrazole derivatives, including “(1H-Pyrazol-3-yl)methanol”, have shown promising potential in various fields of science due to their diverse structural significance and biological activities. Future research directions include the design of novel pyrazoles, the development of innovative synthesis routes, the examination of different potencies of pyrazoles, and the exploration of potential applications of pyrazoles .

Mechanism of Action

Target of Action

Pyrazole derivatives have been found to interact with various targets such asEstrogen receptor alpha , Estrogen receptor beta , and Alcohol dehydrogenase 1C . These targets play crucial roles in various biological processes, including hormone regulation and metabolic processes .

Mode of Action

Pyrazole-based compounds are known to exhibit unique coordination with metal ions, which can be used as a precursor for the development of metalloenzymes . This suggests that (1H-Pyrazol-3-yl)methanol may interact with its targets through similar mechanisms, leading to changes in the targets’ function or activity.

Biochemical Pathways

It’s worth noting that pyrazole derivatives have been implicated in various pathways, includingWnt-dependent signaling . The downstream effects of these pathways can influence a wide range of biological processes, from cell proliferation to metabolic regulation .

Pharmacokinetics

General properties of pyrazole derivatives suggest that these compounds may have variable absorption and distribution profiles, depending on their specific chemical structure . The metabolism and excretion of these compounds are also likely to be influenced by various factors, including the presence of specific metabolic enzymes and transporters .

Result of Action

Pyrazole derivatives have been reported to exhibit a range of biological activities, includingantiviral , anti-inflammatory , and anticancer effects . These effects suggest that this compound may exert similar actions at the molecular and cellular levels.

Action Environment

Factors such as the type of solvent, metal ion, anion in the metal salt, and ratios of ligands and metal salts can impact the catalytic activity of pyrazole-based compounds . These factors may similarly influence the action of this compound.

Properties

IUPAC Name

1H-pyrazol-5-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c7-3-4-1-2-5-6-4/h1-2,7H,3H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIEABCXJWANXFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406758
Record name (1H-Pyrazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23585-49-1
Record name (1H-Pyrazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1H-Pyrazol-3-yl)methanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the incorporation of a (1H-Pyrazol-3-yl)methanol derivative into an osmium nitrido complex influence its anticancer activity?

A1: The research highlights that incorporating a specific this compound derivative, namely [5-(Thien-2-yl)-1H-pyrazol-3-yl]methanol (tpm), into an osmium(VI) nitrido complex results in a compound, Na[OsVI(N)(tpm)2], with promising anticancer properties. [, ] This complex demonstrates significant inhibitory effects on various cancer cell lines, including cervical, ovarian, breast cancer cells, and even cisplatin-resistant cells. [, ] Notably, unlike some other metal-based anticancer agents, Na[OsVI(N)(tpm)2] does not exhibit direct DNA binding affinity. [] Instead, its mechanism of action involves modulating the expression of proteins associated with protein transportation, DNA metabolism, and oxidative stress. [, ] This disruption of protein homeostasis ultimately triggers cell death through caspase-mediated apoptosis. [, ] The research suggests that the specific structural features of the tpm ligand, including the presence of both thienyl and pyrazole rings, contribute to the complex's ability to interact with and disrupt cellular targets.

Q2: What are the potential advantages of using the osmium(VI) nitrido complex containing this compound as an anticancer agent?

A2: The osmium(VI) nitrido complex, Na[OsVI(N)(tpm)2], where tpm is [5-(Thien-2-yl)-1H-pyrazol-3-yl]methanol, presents several potential advantages as an anticancer agent:

  • Broad Spectrum Activity: The complex shows efficacy against a range of cancer cell lines, including those resistant to cisplatin. [, ] This suggests a potential for broader applicability in treating various cancer types.
  • Alternative Mechanism of Action: Unlike some metal-based anticancer agents that target DNA directly, this complex disrupts protein homeostasis. [, ] This distinct mechanism could potentially overcome resistance mechanisms associated with DNA-targeting drugs.
  • Induction of Apoptosis: The complex effectively induces caspase-mediated apoptosis in cancer cells, a controlled cell death pathway. [, ] This targeted induction of cell death is desirable for minimizing damage to surrounding healthy cells.

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